molecular formula C24H21N3O3 B2493793 (2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327172-14-4

(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No. B2493793
CAS RN: 1327172-14-4
M. Wt: 399.45
InChI Key: DDHSKZWBDVVSGT-LCUIJRPUSA-N
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Description

The compound is a derivative of chromene, a heterocyclic compound that consists of a benzene ring fused to a pyran ring. It also contains a pyridin-2-yl group and a propan-2-ylphenyl group .


Molecular Structure Analysis

The compound contains a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. It also has a pyridin-2-yl group, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions that involve the formation of hetaryl isocyanates .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Zhuravel et al. (2005) synthesized novel compounds closely related to the mentioned chemical, which demonstrated significant antibacterial and antifungal activities, potentially offering new avenues for antimicrobial drug development (Zhuravel et al., 2005).

Chemical Synthesis Techniques

  • Azab and Latif (2012) described the synthesis of functionalized chromenes starting from a compound similar to the one , highlighting the versatility of these compounds in chemical synthesis (Azab & Latif, 2012).

Antimicrobial Properties

  • Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, including compounds structurally similar to the mentioned chemical, showing antimicrobial activity (Ukhov et al., 2021).

Antitumor and Antioxidant Activities

  • Bialy and Gouda (2011) explored the synthesis of various 2-iminocoumarins and their derivatives, finding some with promising antioxidant activities, which is relevant for further exploration in the context of cancer research (Bialy & Gouda, 2011).

Cancer Cell Detection

  • Dey et al. (2019) synthesized a derivative that could be used for detecting metal ions in human liver cancer cells, demonstrating the potential of these compounds in cancer diagnostics (Dey et al., 2019).

Anticancer Activity

  • Makowska et al. (2018) synthesized hybrids of 2-imino-coumarins with triazines, showing significant cytotoxic activity against human cancer cell lines, indicating potential therapeutic applications in oncology (Makowska et al., 2018).

Novel Antimicrobial Agents

  • Yamgar et al. (2014) reported on Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including derivatives of 2-imino-coumarins, which showed significant antimicrobial activity (Yamgar et al., 2014).

properties

IUPAC Name

7-hydroxy-2-(3-propan-2-ylphenyl)imino-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15(2)16-6-5-7-18(12-16)26-24-20(23(29)27-22-8-3-4-11-25-22)13-17-9-10-19(28)14-21(17)30-24/h3-15,28H,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHSKZWBDVVSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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